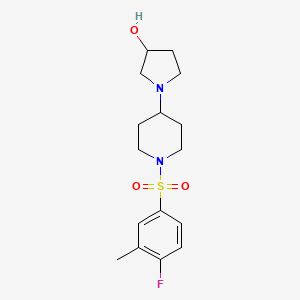

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a 4-fluoro-3-methylphenylsulfonyl group at the 1-position and a pyrrolidin-3-ol moiety at the 4-position.

Properties

IUPAC Name |

1-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O3S/c1-12-10-15(2-3-16(12)17)23(21,22)19-8-4-13(5-9-19)18-7-6-14(20)11-18/h2-3,10,13-14,20H,4-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIDLYVYSPGJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article compiles data from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H24FNO4S

- Molecular Weight : 347.43 g/mol

- CAS Number : 2034604-86-7

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The sulfonyl group enhances the compound's ability to form strong interactions with amino acid residues in enzyme active sites, which can lead to inhibition or modulation of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites.

- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, studies on piperidine derivatives have indicated their effectiveness against viruses such as HIV and HSV, suggesting that this compound could have similar applications .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits low toxicity levels in various cell lines, making it a promising candidate for further drug development. For example, cytotoxic concentration (CC50) values in Vero cells were found to be above 90 μM, indicating a favorable safety profile .

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound inhibits specific enzymes involved in metabolic processes. For instance, compounds with similar structures have been shown to inhibit AMPK activity, leading to reduced cell viability in glioma cells through multiple mechanisms including necroptosis and autophagy induction .

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of piperidine derivatives against various viruses. The results indicated that derivatives with fluorinated groups exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar antiviral properties .

Study 2: Enzyme Interaction Analysis

Another research focused on the interaction of sulfonamide compounds with human enzymes. The findings revealed that the sulfonamide moiety significantly increases the binding affinity for target enzymes, which is crucial for developing effective inhibitors .

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 347.43 g/mol | Antiviral, Enzyme Inhibition | Low cytotoxicity |

| Similar Piperidine Derivative | Varies | Antiviral | Higher efficacy with fluorination |

| Sulfonamide Compound | Varies | Enzyme Inhibition | Strong binding affinity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (CAS: 1448052-38-7)

This analog replaces the 4-fluoro-3-methylphenyl group with a 2,6-difluorophenylsulfonyl substituent. Key differences include:

- Lipophilicity : The methyl group in the target compound increases lipophilicity (logP), which could enhance membrane permeability .

- Safety : Safety guidelines for this analog emphasize handling precautions (e.g., P210: avoiding ignition sources), suggesting reactive or volatile properties .

PF-543 Derivatives (e.g., Compound 3 in )

The PF-543 derivative "(S)-1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)pyrrolidin-3-ol" shares the pyrrolidin-3-ol moiety but incorporates a more complex bis-benzylamino-phenethyl chain. Comparisons include:

- Synthetic Complexity : The PF-543 derivative requires multi-step synthesis with column chromatography purification, whereas the target compound likely follows a simpler sulfonylation route .

- Biological Activity: PF-543 derivatives exhibit antitumor activity against non-small cell lung cancer (NSCLC), suggesting that the pyrrolidin-3-ol group may contribute to cytotoxicity. The target compound’s fluorinated sulfonyl group could modulate similar pathways .

Blood Coagulation Factor Xa Inhibitor ()

The compound "1-(1-{(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one" shares a sulfonyl-piperidine scaffold but replaces pyrrolidin-3-ol with a tetrahydropyrimidinone group.

- Substituent Impact : The naphthalene sulfonyl group may enhance π-π stacking in hydrophobic enzyme pockets, whereas the target’s 4-fluoro-3-methylphenyl group offers steric and electronic tuning .

Antiviral Piperidine-Pyrrolidine Hybrids ()

Compounds like "1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol" feature a piperidine-pyrrolidine dual core but substitute the sulfonyl group with a chloroquinoline moiety.

- Target Specificity: The chloroquinoline group enables spike protein interaction (as in COVID-19 research), whereas the sulfonyl group in the target compound may favor protein-binding via hydrogen bonding .

- Synthetic Yield : Antiviral analogs report yields ~20–76%, suggesting the target compound’s synthesis may require optimization for scalability .

Structural and Functional Insights

- Sulfonyl Group Role : The sulfonyl linkage in the target compound and analogs (e.g., ) enhances stability and facilitates hydrogen bonding with biological targets.

- Fluorine Effects : Fluorine atoms improve bioavailability by reducing metabolic degradation; the 4-fluoro-3-methyl substitution balances lipophilicity and steric effects compared to difluoro or trifluoromethyl groups .

- Pyrrolidin-3-ol Motif : This group’s hydroxyl moiety may participate in critical hydrogen-bonding interactions, as seen in antitumor PF-543 derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, and how can reaction yields be optimized?

Answer: The synthesis of structurally related sulfonyl-piperidine derivatives often involves coupling reactions under controlled conditions. For example, sulfonylation of piperidine intermediates with activated aryl sulfonyl chlorides in dichloromethane (DCM) using a base like NaOH is a common step (see analogous procedures in and ). Optimization strategies include:

- Temperature control : Reflux conditions (e.g., 25–30 hours in xylene) improve reaction completion .

- Purification : Recrystallization from methanol or column chromatography enhances purity .

- Stoichiometry : A 1:1.4 molar ratio of substrate to oxidizing agent (e.g., chloranil) minimizes side products .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer: Key methodologies include:

- HPLC : For purity assessment (≥98% purity is achievable with optimized protocols) .

- NMR spectroscopy : Confirms regioselectivity of sulfonylation and stereochemistry of the pyrrolidin-3-ol moiety .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., exact mass = 344.2464 in related compounds) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer: Refer to GHS guidelines and safety data sheets (SDS) for sulfonamide/piperidine derivatives:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Emergency response : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties (e.g., LogD, pKa) of this compound, and what are the implications for drug discovery?

Answer: Computational tools (e.g., Molsoft, ACD/Labs) calculate:

- LogD (pH 7.4) : Predicted values range from -2.5 to 1.5, indicating moderate lipophilicity .

- pKa : Estimated at ~14.3 for the pyrrolidin-3-ol hydroxyl group, suggesting limited ionization at physiological pH .

These properties influence membrane permeability and bioavailability, guiding lead optimization in CNS-targeted therapies.

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Answer: Methodological cross-validation is critical:

Q. What strategies are recommended for studying structure-activity relationships (SAR) of the sulfonyl-piperidine-pyrrolidin-3-ol scaffold?

Answer:

- Scaffold diversification : Introduce substituents at the 4-fluoro-3-methylphenyl group to modulate target affinity .

- Stereochemical analysis : Compare enantiomers (e.g., (3R,4S) vs. (3S,4R)) using chiral HPLC .

- Molecular docking : Map interactions with target proteins (e.g., kinases, GPCRs) using X-ray crystallography data .

Q. How should environmental fate studies be designed to assess the ecological impact of this compound?

Answer: Adopt tiered testing per OECD guidelines:

- Phase 1 (Lab-scale) : Measure biodegradability (OECD 301) and hydrolysis stability (pH 4–9) .

- Phase 2 (Microcosm) : Evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) .

- Phase 3 (Field) : Monitor soil adsorption and groundwater leaching in model ecosystems .

Q. What are the best practices for integrating this compound into a theoretical framework for neurodegenerative disease research?

Answer: Align with the NIH’s Molecular Libraries Program framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.